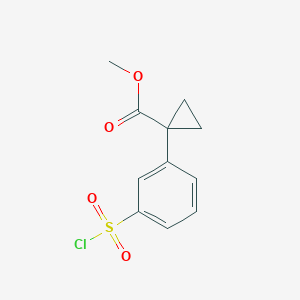
Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C₁₁H₁₁ClO₄S It is characterized by a cyclopropane ring attached to a carboxylate group and a phenyl ring substituted with a chlorosulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification of the cyclopropane carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Chlorosulfonylation of the Phenyl Ring: The phenyl ring is chlorosulfonylated using chlorosulfonic acid under controlled temperature conditions to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of cyclopropane carboxylic acid and its subsequent esterification.
Controlled Chlorosulfonylation: Using industrial reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity.
化学反应分析
Types of Reactions
Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonates.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., dichloromethane), and catalysts (e.g., triethylamine).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonates: Formed from substitution reactions with alcohols.
Sulfonyl Derivatives: Formed from reduction reactions.
科学研究应用
Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.
作用机制
The mechanism of action of Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropane ring and carboxylate group contribute to the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
Methyl 1-(chlorosulfonyl)cyclopropanecarboxylate: Similar structure but lacks the phenyl ring.
Methyl 1-(3-(sulfonyl)phenyl)cyclopropanecarboxylate: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.
Uniqueness
Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate is unique due to the presence of both a chlorosulfonyl group and a cyclopropane ring, which confer distinct reactivity and stability. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
生物活性
Methyl 1-(3-(chlorosulfonyl)phenyl)cyclopropanecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₁H₁₁ClO₄S
- Molecular Weight : 274.72 g/mol
- CAS Number : Not available
The compound features a cyclopropane ring attached to a chlorosulfonyl phenyl group, which contributes to its unique reactivity and biological properties.
This compound exhibits its biological activity primarily through enzyme inhibition. It has been shown to selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-13, which is involved in the degradation of extracellular matrix components. This inhibition can potentially lead to therapeutic applications in conditions such as osteoarthritis and rheumatoid arthritis by reducing joint inflammation and damage .
Enzyme Inhibition Studies
The compound has demonstrated significant inhibitory activity against collagenase, an enzyme that breaks down collagen in connective tissues. Its selective inhibition of MMP-13 without affecting MMP-1 suggests a favorable therapeutic profile, minimizing side effects associated with non-selective inhibitors .
Case Studies and Research Findings
- In Vitro Studies : Research has indicated that this compound effectively reduces the activity of MMP-13 in cultured human chondrocytes. This reduction correlates with decreased production of inflammatory mediators, suggesting potential use in treating degenerative joint diseases .
- Animal Models : In preclinical trials using animal models of arthritis, administration of this compound resulted in significant improvements in joint swelling and pain relief compared to control groups. Histological analysis revealed reduced cartilage degradation, supporting its protective effects on joint tissues .
- Pharmacokinetics : Studies on the pharmacokinetics of the compound indicate favorable absorption and distribution properties, with a half-life suitable for therapeutic applications. Its oral bioavailability has been noted to be improved compared to traditional MMP inhibitors .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₁ClO₄S |
| Molecular Weight | 274.72 g/mol |
| Target Enzyme | MMP-13 |
| Inhibition Type | Selective |
| Therapeutic Applications | Osteoarthritis, Rheumatoid Arthritis |
属性
分子式 |
C11H11ClO4S |
|---|---|
分子量 |
274.72 g/mol |
IUPAC 名称 |
methyl 1-(3-chlorosulfonylphenyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H11ClO4S/c1-16-10(13)11(5-6-11)8-3-2-4-9(7-8)17(12,14)15/h2-4,7H,5-6H2,1H3 |
InChI 键 |
KIFLDYACECZJAL-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1(CC1)C2=CC(=CC=C2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















